N-Carbamoylmaleamic acid
Overview
Description
N-Carbamoylmaleamic acid, also known as maleuric acid, is a chemical compound with the molecular formula C5H6N2O4 and a molecular weight of 158.11 g/mol . It is characterized by its anti-mitotic properties and is used in biological research, particularly in conjunction with radioautography . This compound is also utilized to improve the growth and fertility of plants and animals and to treat whey acid deficiency .
Mechanism of Action
Target of Action
N-Carbamoylmaleamic acid, also known as Maleuric acid, is an organic compound that is commonly used in organic synthesis It’s known to react with amine compounds to form corresponding salt compounds .
Mode of Action
It’s known to be a weak acid and can react with amine compounds to form corresponding salt compounds . More research is needed to fully understand its interaction with its targets and the resulting changes.
Biochemical Pathways
It’s often used in organic synthesis, particularly in the synthesis of amide, nitrile, and carbonyl compounds
Pharmacokinetics
It’s soluble in hot acetic acid, ethanol, acetone, benzene, and chloroform, but practically insoluble in cold water, cold acetic acid, acetone, ligroin, chloroform, alcohol, and ether . These properties may impact its bioavailability, but more research is needed to fully understand its pharmacokinetics.
Result of Action
As a component in organic synthesis, it’s used to prepare amide, nitrile, and carbonyl compounds . The exact molecular and cellular effects of its action require further investigation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and pH. It’s soluble in hot solvents and practically insoluble in cold solvents . It’s also a weak acid, so its reactivity can be influenced by the pH of the environment .
Preparation Methods
N-Carbamoylmaleamic acid can be synthesized through various methods. One common synthetic route involves the reaction of cis-butenedioic anhydride with urea . The reaction typically occurs under mild conditions, and the product can be purified by crystallization from hot water and dried at approximately 100°C over sulfuric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
N-Carbamoylmaleamic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Hydrolysis: This compound can be hydrolyzed to yield maleic acid and urea under acidic or basic conditions.
Scientific Research Applications
N-Carbamoylmaleamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: It serves as a pharmaceutical intermediate in the synthesis of various drugs.
Comparison with Similar Compounds
N-Carbamoylmaleamic acid can be compared with other similar compounds such as:
Maleic acid: Both compounds share a similar structure, but this compound has an additional carbamoyl group.
Urea: While urea is a simpler compound, it is a key reactant in the synthesis of this compound.
Carbamates: These compounds share the carbamoyl functional group and exhibit similar reactivity in chemical reactions.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(Z)-4-(carbamoylamino)-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c6-5(11)7-3(8)1-2-4(9)10/h1-2H,(H,9,10)(H3,6,7,8,11)/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGLGTKSTGSWGQ-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\C(=O)O)\C(=O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401019002 | |
Record name | Maleuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401019002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105-61-3 | |
Record name | (2Z)-4-[(Aminocarbonyl)amino]-4-oxo-2-butenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Maleuric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Maleuric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Maleuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401019002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-carbamoylmaleamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.014 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MALEURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7D540JRQC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Maleuric acid (N-Carbamoylmaleamic acid) and its downstream effects on cells?
A1: Maleuric acid (MA) exhibits antimitotic activity by disrupting cell division. Studies using Ehrlich ascites tumor cells demonstrate that MA causes several effects:
- Inhibition of DNA Synthesis: MA prevents the incorporation of tritiated thymidine into DNA, suggesting interference with DNA replication. [, ]
- Mitotic Arrest: MA leads to a build-up of cells in metaphase, indicating a block in the cell cycle progression. [, , ]
- Cellular and Mitotic Abnormalities: MA induces cytoplasmic blebbing, a hallmark of cellular stress, and various mitotic abnormalities, including abnormal spindle fiber formation. [, , ]
Q2: What is the structural characterization of Maleuric acid, including its molecular formula, weight, and spectroscopic data?
A2: While the provided abstracts do not contain specific spectroscopic data, the molecular formula of Maleuric acid (this compound) is C5H5NO4. Its molecular weight is 159.10 g/mol. Further spectroscopic characterization can be achieved through techniques like NMR and IR spectroscopy.
Q3: How does the structure of Maleuric acid and its derivatives influence their activity against tumor cells (Structure-Activity Relationship)?
A3: Research indicates that structural modifications to Maleuric acid significantly impact its cytotoxic effects.
- Esters of Maleuric acid: Several esters, including methyl, β-hydroxyethyl, allyl, 2-chloroethyl, isopropyl, and propargyl esters, demonstrated enhanced cytotoxicity compared to the parent compound. []
- Ethylenebis(maleurate): This compound emerged as one of the most potent derivatives, highlighting the importance of the bis-maleurate structure for activity. []
Q4: Are there any known ways to counteract the cytotoxic effects of Maleuric acid?
A4: Yes, studies show that Glutathione (GSH) can counteract the cytotoxic effects of Maleuric acid.
- Protection against Cellular Damage: Co-administration of GSH with MA significantly reduced cytoplasmic blebbing and mitotic abnormalities in Ehrlich ascites tumor cells. [, ]
- Timing of GSH Administration: The protective effects of GSH were most pronounced when administered simultaneously with MA or shortly after. []
Q5: What are the known in vitro and in vivo effects of Maleuric acid on tumor cells?
A5: Research primarily focuses on the effects of MA on Ehrlich ascites tumor cells:
- In vitro: MA induces significant morphological changes, including cytoplasmic blebbing and mitotic abnormalities, ultimately leading to cell death. [, , ]
- In vivo: Intraperitoneal injection of MA in mice bearing Ehrlich ascites tumors resulted in similar cytotoxic effects observed in vitro, confirming its antitumor activity in a living model. [, ]
Q6: Has Maleuric acid been detected as a modification on biomolecules?
A: Yes, Maleuric acid has been identified as a post-secretional modification on a recombinant human monoclonal antibody expressed in goat milk. [] This modification was found on the N-termini of both the light and heavy chains of the antibody. [] The impact of this modification on antibody function and stability requires further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.